molecular formula C23H26N2O4 B267263 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Katalognummer B267263
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: LVKKJZZKKMCUNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

TAK-659 works by selectively binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival and proliferation of B-cells.
Biochemical and Physiological Effects
The inhibition of BTK by TAK-659 has several biochemical and physiological effects on B-cells. It leads to decreased activation, proliferation, and survival of B-cells, as well as decreased production of cytokines and chemokines that promote inflammation and tumor growth. TAK-659 also enhances the activity of immune effector cells, such as natural killer cells and T-cells, which can further contribute to anti-tumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TAK-659 as a research tool is its selectivity for BTK, which allows for the specific inhibition of B-cell signaling pathways without affecting other signaling pathways. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in in vivo studies. Additionally, TAK-659 may have off-target effects on other kinases, which could complicate data interpretation.

Zukünftige Richtungen

Future research on TAK-659 could focus on several areas, including the optimization of dosing schedules and combination therapies with other anti-cancer agents. Additionally, further studies could investigate the potential use of TAK-659 in other B-cell malignancies, such as multiple myeloma and Waldenström macroglobulinemia. Finally, studies could explore the use of TAK-659 as a research tool to better understand the role of BTK in normal and malignant B-cell biology.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 4-aminophenyl-1-pyrrolidinylcarbonyl chloride with 4-(tetrahydro-2-furanylmethoxy)benzoic acid, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified through column chromatography to obtain TAK-659 in its pure form.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity in mouse models of CLL and NHL, with minimal toxicity to normal cells.

Eigenschaften

Produktname

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Molekularformel

C23H26N2O4

Molekulargewicht

394.5 g/mol

IUPAC-Name

4-(oxolan-2-ylmethoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H26N2O4/c26-22(17-7-11-20(12-8-17)29-16-21-4-3-15-28-21)24-19-9-5-18(6-10-19)23(27)25-13-1-2-14-25/h5-12,21H,1-4,13-16H2,(H,24,26)

InChI-Schlüssel

LVKKJZZKKMCUNS-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Kanonische SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4CCCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.